Pyrazole hydrochloride
Description
Properties
CAS No. |
35877-22-6 |
|---|---|
Molecular Formula |
C3H5ClN2 |
Molecular Weight |
104.54 g/mol |
IUPAC Name |
1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-4-5-3-1;/h1-3H,(H,4,5);1H |
InChI Key |
JHTKOUJDEUQFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole hydrochloride can be synthesized through several methods:
Cyclocondensation: This involves the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic conditions to form pyrazole derivatives.
Cycloaddition: This method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form pyrazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using hydrazine and diketones or ketoesters. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Formation of Pyrazolium Tetrachlorometallate Salts
Pyrazole hydrochloride reacts with divalent metal chlorides under mechanochemical grinding to form pyrazolium tetrachlorometallates (Table 1):
Key Observations :
-
Copper(II) Stability : The Cu(II) salt ([H₂pz]₂[CuCl₄]) spontaneously emits HCl at room temperature, forming the coordination compound [CuCl₂(Hpz)₂] (Hpz = pyrazole) .
-
Regioselectivity : Reactions with CoCl₂ and ZnCl₂ yield stable salts, while CuCl₂ requires ambient decomposition for ligand coordination .
| Metal Chloride (MCl₂) | Product | Stability |
|---|---|---|
| CoCl₂ | [H₂pz]₂[CoCl₄] | Stable under grinding |
| ZnCl₂ | [H₂pz]₂[ZnCl₄] | Stable under grinding |
| CuCl₂ | [H₂pz]₂[CuCl₄] | Decomposes to [CuCl₂(Hpz)₂] |
Base-Induced Dehydrohalogenation
Pyrazolium tetrachlorometallates undergo HCl elimination when treated with bases (e.g., KOH, K₂CO₃), yielding neutral pyrazole-metal complexes:
Mechanistic Insight :
-
Deprotonation of the pyrazolium ion ([H₂pz]⁺) generates the pyrazole ligand (Hpz), enabling coordination to the metal center .
Acid-Base Reactivity and Ligand Behavior
This compound participates in proton-transfer reactions due to the Brønsted acidity of the NH group (pKa ~2.5 for pyrazole) . Thermodynamic data for pyrazole deprotonation (Table 2) highlight its role in hydrogen-bonding and metal-ligand cooperativity :
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |
|---|---|---|
| C₃H₃N₂⁻ + H⁺ → C₃H₄N₂ | 1479 ± 10 | 1449 ± 9.6 |
Applications :
-
Catalysis : this compound derivatives facilitate cooperative bond activation (e.g., H₂, CO₂) via reversible protonation/deprotonation cycles .
-
Ligand Design : The NH group enables switching between κ¹ (neutral) and κ² (deprotonated) coordination modes in transition-metal complexes .
Thermal Decomposition Pathways
Thermolysis of this compound derivatives induces ligand reorganization:
Scientific Research Applications
Pyrazole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and various other scientific fields due to their diverse biological activities and applications .
Scientific Research Applications
Pyrazole derivatives exhibit a wide range of biological and pharmacological activities, making them valuable in drug development and other areas of research . Some notable applications include:
- Antimicrobial Agents: Pyrazole derivatives have demonstrated antibacterial and antifungal properties . Certain compounds have shown good activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
- Anticancer Agents: These compounds have shown anticancer activity against various cell lines . Some pyrazole derivatives have demonstrated promising results compared to standard drugs like doxorubicin .
- Anti-inflammatory Agents: Many pyrazole derivatives have anti-inflammatory properties and are used as nonsteroidal anti-inflammatory drugs .
- Antiviral Agents: Certain pyrazole derivatives have shown antiviral activity against viruses such as hepatitis A virus and Herpes simplex virus type-1 .
- Other Activities: Pyrazole derivatives also exhibit other biological activities such as antitubercular, antileishmanial, ACE inhibitory, antidiabetic, antiparkinsonian, and neuroprotective properties .
Pyrazole compounds are also used in material sciences as chemosensors, biological imaging agents, and metal-organic frameworks . Their applications extend to fluorescent substances, dyes, and agrochemicals .
Synthesis of Pyrazole Derivatives
Multicomponent reactions (MCRs) have gained popularity in pharmaceutical and medicinal chemistry for the synthesis of pyrazole derivatives . These reactions offer a pot, atom, and step economy (PASE), making them efficient for generating biologically active molecules containing the pyrazole moiety .
Structure-Activity Relationships
Mechanism of Action
The mechanism of action of pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Differences
Pyrazole hydrochloride belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with structurally related compounds:
Key Structural Insights :
Pharmacological Activity
This compound exhibits distinct biological profiles compared to analogs:
Comparative Efficacy :
Physicochemical Properties
| Property | This compound | Imidazole | Pyrrole |
|---|---|---|---|
| Water Solubility | High (due to HCl salt) | Moderate | Low |
| Thermal Stability | >200°C | ~150°C | ~100°C |
| pKa | 2.5–3.0 (acidic) | 6.8–7.0 | 17.5 |
Key Observations :
- The hydrochloride salt form drastically improves pyrazole’s solubility, enabling intravenous formulations .
- Pyrrole’s low stability and basicity limit its direct pharmaceutical use compared to pyrazole or imidazole .
Q & A
Q. How can conflicting reports on this compound’s thermal stability be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
